molecular formula C10H8ClN3O4 B1420396 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione CAS No. 1097788-31-2

3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B1420396
CAS No.: 1097788-31-2
M. Wt: 269.64 g/mol
InChI Key: NXACJYGIFDHMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione (CAS 1097788-31-2) is a high-purity chemical compound with a molecular formula of C10H8ClN3O4 and a molecular weight of 269.64 g/mol . This substance belongs to the class of organic compounds known as imidazolidine-2,4-diones, more commonly referred to as hydantoins . Hydantoin and its derivatives are privileged scaffolds in medicinal chemistry, known for their wide range of pharmacological properties. These heterocyclic moieties are associated with significant biological activities, which historically include anticonvulsant and antiarrhythmic effects, as well as applications in antifungal, antibacterial, and anti-inflammatory research . Recent research has highlighted the potential of this specific compound in virology and drug discovery. It has been identified as a covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro), a critical enzyme for viral replication. Structural data (PDB ID: 8DIG) confirms that this hydantoin derivative binds to the protease's active site, making it a candidate for the development of novel antiviral therapeutics . This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to their institution's safety protocols.

Properties

IUPAC Name

3-[(4-chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4/c11-7-2-1-6(3-8(7)14(17)18)5-13-9(15)4-12-10(13)16/h1-3H,4-5H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXACJYGIFDHMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Imidazolidine-2,4-dione Core

  • Starting from glycine and phenylisocyanate derivatives , the imidazolidine-2,4-dione ring is formed via cyclization reactions.
  • Alternatively, ethyl chloroacetate and semicarbazone derivatives can be refluxed in the presence of sodium acetate in ethanol to yield the imidazolidine-2,4-dione scaffold.
  • The reaction conditions typically involve refluxing for several hours (e.g., 4 hours) followed by cooling and recrystallization to purify the product.

Purification and Characterization

  • The crude product is typically cooled and precipitated by addition to ice or water.
  • Recrystallization from ethanol or ethyl acetate is used to obtain pure crystals.
  • Characterization is done by IR (showing characteristic NH and C=O stretches), NMR (proton shifts confirming substitution pattern), and elemental analysis to confirm composition.
  • Data Table: Representative Preparation Conditions and Yields
Step Reagents/Conditions Time Yield (%) Notes
Imidazolidine-2,4-dione synthesis Glycine + phenylisocyanate, reflux in ethanol with sodium acetate 4 hours 70–85 Standard cyclization method
Substitution with 4-chloro-3-nitrobenzyl halide Reflux in glacial acetic acid, potassium acetate, acetic anhydride 6–16 hours 60–75 Conventional heating
Microwave-assisted substitution Microwave irradiation, 40–60 seconds, 80–89% yield reported <1 minute 80–89 Rapid, high yield, energy efficient
Purification Recrystallization from ethanol or ethyl acetate Ensures product purity
  • Microwave-assisted synthesis of imidazolidine-2,4-dione derivatives significantly reduces reaction times and often improves yields compared to conventional reflux methods.
  • The presence of electron-withdrawing groups such as nitro and chloro on the benzyl substituent influences both the reactivity and the stability of the final product.
  • Condensation reactions under acidic conditions favor the formation of the (Z)-isomer, which is thermodynamically more stable.
  • The use of sodium acetate as a mild base catalyst facilitates the cyclization and substitution steps without causing polymerization or side reactions.
  • Elemental analysis and spectroscopic data confirm the successful incorporation of the 4-chloro-3-nitrophenylmethyl group onto the imidazolidine-2,4-dione ring.

The preparation of 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione involves the synthesis of the imidazolidine-2,4-dione core followed by substitution with the appropriately substituted benzyl moiety. Both conventional reflux and microwave-assisted methods are effective, with microwave synthesis offering advantages in speed and yield. Careful control of reaction conditions and purification steps ensures high-purity products suitable for further biological or chemical studies.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione , with the CAS number 1097788-31-2, is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and material science.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds with similar structures to imidazolidine derivatives exhibit antimicrobial properties. Studies have shown that the incorporation of nitrophenyl groups can enhance the efficacy of these compounds against various pathogens. For example, a study highlighted the antimicrobial potential of nitro-substituted imidazolidines, suggesting that this compound could similarly possess such activity .

Anticancer Properties : There is evidence that imidazolidine derivatives can inhibit tumor growth. A case study reported that certain analogs of imidazolidine demonstrated cytotoxic effects against cancer cell lines. The specific mechanism often involves the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapeutics .

Material Science

Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its ability to form cross-links in polymer chains can lead to materials with improved durability and resistance to environmental factors. Research on similar compounds suggests promising outcomes in creating high-performance materials for industrial applications .

Agricultural Chemistry

Pesticide Development : The structural characteristics of this compound may be exploited in developing new pesticides. Compounds that exhibit similar functionalities have been shown to act as effective insecticides and fungicides, indicating a potential avenue for agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial effects of various nitro-substituted imidazolidines, including derivatives akin to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study concluded that modifications to the nitrophenyl moiety could enhance activity further.

Case Study 2: Polymer Applications

In a research project focused on polymer chemistry, scientists synthesized a series of polymers using imidazolidine derivatives as cross-linking agents. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers. This case highlights the versatility of imidazolidine derivatives in material science.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The evidence highlights several imidazolidine-2,4-dione derivatives with chlorophenyl or nitro-containing groups:

3-(3-Chlorophenyl)imidazolidine-2,4-dione (CAS 42351-76-8)

  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • LogP : 1.10 (indicating moderate lipophilicity) .
  • Key Feature : A single chlorine substituent at the 3-position of the phenyl ring.

3-(4-Chlorophenyl)imidazolidine-2,4-dione (CAS 56012-06-7)

  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • LogP : 1.10 .
  • Key Feature : Chlorine at the 4-position of the phenyl ring, demonstrating positional isomer effects.

3-(4-Chlorobenzyl)imidazolidine-2,4-dione (CAS 136197-77-8)

  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.64 g/mol
  • Key Feature : A benzyl group (CH₂-C₆H₄Cl) instead of direct phenyl substitution, increasing hydrophobicity .

3-(3,4-Dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione (CAS 85997-19-9)

  • Molecular Formula : C₁₂H₁₂Cl₂N₂O₂
  • Molecular Weight : 287.14 g/mol
  • LogP : 3.17
  • Key Feature : Dichlorophenyl substitution and methyl groups enhance lipophilicity and steric bulk .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents
Target: 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione* C₁₀H₈ClN₃O₄ ~269.65 ~1.8† 4-Cl, 3-NO₂ on phenylmethyl group
3-(3-Chlorophenyl)imidazolidine-2,4-dione C₉H₇ClN₂O₂ 210.62 1.10 3-Cl phenyl
3-(4-Chlorophenyl)imidazolidine-2,4-dione C₉H₇ClN₂O₂ 210.62 1.10 4-Cl phenyl
3-(4-Chlorobenzyl)imidazolidine-2,4-dione C₁₀H₉ClN₂O₂ 224.64 ~1.5‡ 4-Cl benzyl
3-(3,4-Dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione C₁₂H₁₂Cl₂N₂O₂ 287.14 3.17 3,4-diCl, 1,5,5-trimethyl

*Estimated properties based on structural analogs.
†Predicted using nitro group’s contribution to LogP.
‡Estimated based on benzyl group’s hydrophobicity.

Key Observations

  • Positional Isomerism : Chlorine substitution at the 3- vs. 4-position on the phenyl ring (as in CAS 42351-76-8 vs. 56012-06-7) may influence intermolecular interactions and crystal packing, though LogP remains similar .
  • Lipophilicity Trends : The dichlorophenyl-trimethyl derivative (LogP 3.17) demonstrates how additional halogenation and alkylation significantly increase hydrophobicity, a trend the target compound may follow due to its nitro group .

Biological Activity

3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione, with the molecular formula C10_{10}H8_8ClN3_3O4_4 and a molecular weight of 269.64 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and applications in various fields such as medicinal chemistry and pharmacology.

Structure and Composition

The compound features a unique imidazolidine-2,4-dione core, substituted with a chloro and nitro group on the phenyl ring. This structural configuration is crucial for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10_{10}H8_8ClN3_3O4_4
Molecular Weight269.64 g/mol
CAS Number1097788-31-2

Antimicrobial Properties

Research has indicated that imidazolidine derivatives exhibit antimicrobial activity. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The nitro group in the structure may play a role in enhancing cytotoxicity by generating reactive oxygen species (ROS), which are known to induce cell death in cancer cells.

Enzyme Inhibition

This compound has been identified as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research. In one study, derivatives of imidazolidine-2,4-dione were synthesized and tested for their inhibitory activity against PTP1B, showing promising results with IC50_{50} values in the low micromolar range .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The chloro and nitro substituents enhance binding affinity to enzymes like PTP1B.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells through ROS generation.
  • Antimicrobial Mechanism : It disrupts cellular processes in bacteria leading to cell death.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant dose-dependent inhibition of cell growth. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 2: PTP1B Inhibition

In a study focusing on PTP1B inhibitors, several derivatives were synthesized based on the core structure of imidazolidine-2,4-dione. The most potent compound exhibited an IC50_{50} value of 4.1 µM against PTP1B, demonstrating a high selectivity over other phosphatases .

Q & A

Basic: What synthetic methodologies are effective for preparing 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • General Method B (modified for this compound): React 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione with a halogenated aromatic ketone (e.g., 3-chloro-1-(4-fluorophenyl)propan-1-one) in anhydrous DMF, using K₂CO₃ as a base at 80–100°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–60% .
  • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). Ensure anhydrous conditions to avoid hydrolysis of the imidazolidine-dione core.

Basic: How should researchers characterize this compound’s purity and structural integrity?

Answer:
Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Key signals include:
    • ¹H : δ ~8.94 (s, NH), 7.99–7.32 (aromatic protons), 3.71 (t, CH₂ linker), 1.64 (s, CH₃) .
    • ¹³C : Peaks at δ ~174.7 (C=O), 165.1 (C-F coupling in substituents), 132.9–115.7 (aromatic carbons) .
  • UPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Expected [M+H]+ ≈ 375 m/z (adjust based on substituents) .
  • Melting Point : Confirm purity via sharp melting point (e.g., ~178°C for analogs; deviations >2°C suggest impurities) .

Advanced: How do electronic effects of the 4-chloro-3-nitrophenyl group influence reactivity in cross-coupling reactions?

Answer:
The nitro group acts as a strong electron-withdrawing group, while the chloro substituent provides steric hindrance. Together, they:

  • Reduce Electron Density : Limit nucleophilic aromatic substitution (NAS) at the para position but enhance electrophilic substitution at meta positions.
  • Facilitate Reductive Coupling : Use Pd/C or Ni catalysts under H₂ to reduce nitro to amine, enabling Buchwald-Hartwig amination or Suzuki-Miyaura couplings .
  • Experimental Validation : Compare reaction rates with analogs lacking nitro groups (e.g., 4-chlorophenyl derivatives). Monitor intermediates via in situ IR or HPLC .

Advanced: What contradictions exist in reported biological activity data for imidazolidine-dione derivatives?

Answer:
Discrepancies arise from:

  • Solubility Variability : Polar aprotic solvents (DMSO) vs. aqueous buffers alter bioavailability. For example, analogs show IC50 differences of >10 μM in DMSO vs. PBS .
  • Metabolic Instability : Nitro groups undergo hepatic reduction to amines, complicating in vivo vs. in vitro results. Use LC-MS/MS to quantify metabolites .
  • Structural Isomerism : Ensure regiochemical purity (e.g., nitro at C3 vs. C5) via NOESY or X-ray crystallography .

Advanced: How can computational modeling guide the design of derivatives with enhanced thermal stability?

Methodology:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate bond dissociation energies (BDEs) for the imidazolidine-dione ring and substituents. Higher BDEs (>90 kcal/mol) correlate with stability .
  • Thermogravimetric Analysis (TGA) : Compare experimental decomposition temperatures (Td) of synthesized derivatives with computational predictions. Adjust substituents (e.g., trifluoromethyl groups increase Td by ~20°C) .

Advanced: What environmental fate studies are relevant for assessing ecological risks?

Experimental Design:

  • Hydrolysis Studies : Incubate compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via UPLC-UV. Nitro groups typically resist hydrolysis, but chloro substituents may form phenolic byproducts .
  • Soil Sorption : Use batch equilibrium method (OECD 106). Calculate Koc values; values >500 L/kg indicate high soil retention, reducing groundwater contamination risks .
  • Ecotoxicity : Test on Daphnia magna (48h LC50) and Aliivibrio fischeri (15min EC50). Correlate results with logP values; logP >3 often increases toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.